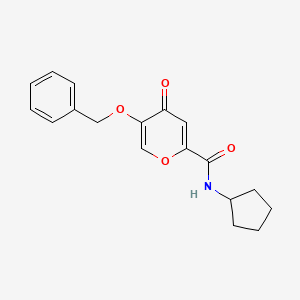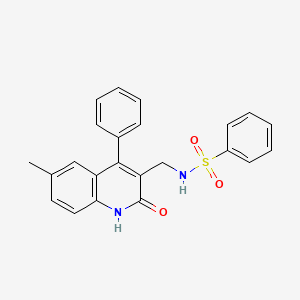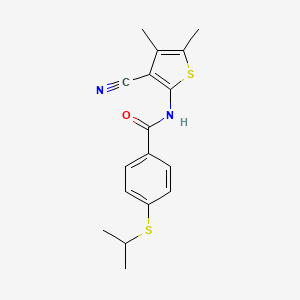![molecular formula C19H20N2O4 B2695701 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide CAS No. 2034539-37-0](/img/structure/B2695701.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzodioxole group, a cyclopropyl group, a pyridine ring, and an amide group. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The cyclopropyl group is a three-membered ring which is known for its strain and reactivity. Pyridine is a basic heterocyclic organic compound, similar to benzene and nitrogen, but it has one methine group (=CH−) replaced by a nitrogen atom. The amide group (-CONH2) is a type of functional group that consists of a carbonyl group linked to a nitrogen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzodioxole and pyridine rings, followed by the introduction of the cyclopropyl group and the amide group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase its solubility in water, while the aromatic rings might increase its solubility in organic solvents .Applications De Recherche Scientifique
Hybrid Anticonvulsants Synthesis
The design and synthesis of new hybrid anticonvulsants derived from various propanamide derivatives highlight the interest in creating compounds with potential antiepileptic properties. For example, a study on N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds aimed to merge chemical fragments of known antiepileptic drugs, demonstrating a methodological approach to synthesizing compounds with desired biological activities (Kamiński et al., 2015).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel compounds with antimicrobial and anti-inflammatory properties showcases the ongoing research into new therapeutic agents. A study involving the preparation of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives emphasizes the exploration of chemical diversity for developing potential treatments (Kendre et al., 2015).
Nonlinear Optical Materials
Research into materials with nonlinear optical properties for potential applications in photonic devices is another area of interest. The synthesis and evaluation of compounds for their nonlinear optical behavior, such as novel T-type polyurethanes, indicate the interdisciplinary applications of synthesized compounds spanning from medicinal chemistry to materials science (Lee et al., 2005).
Antiproliferative Agents
The development of compounds with antiproliferative activity against cancer cell lines involves the synthesis and screening of molecules with potential therapeutic effects. A study on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides as a scaffold for antimicrotubule agents highlights the process of identifying compounds with significant anticancer activities (Stefely et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(25-16-4-5-17-18(7-16)24-11-23-17)19(22)21-9-13-6-15(10-20-8-13)14-2-3-14/h4-8,10,12,14H,2-3,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWQBBRFHZSWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2CC2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2695621.png)



![2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2695631.png)



![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2695636.png)
![Tert-butyl 8-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2695637.png)
![N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide](/img/structure/B2695638.png)

![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2695641.png)
